molecular formula C6H2Br2N2 B2362069 5,6-Dibromonicotinonitrile CAS No. 1214384-33-4

5,6-Dibromonicotinonitrile

Cat. No.: B2362069
CAS No.: 1214384-33-4
M. Wt: 261.904
InChI Key: LXORSTZXVUELDQ-UHFFFAOYSA-N
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Description

5,6-Dibromonicotinonitrile is an organic compound with the molecular formula C6H2Br2N2 and a molecular weight of 261.9 g/mol . This compound is characterized by the presence of two bromine atoms attached to the 5th and 6th positions of a nicotinonitrile ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Properties

IUPAC Name

5,6-dibromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXORSTZXVUELDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,6-Dibromonicotinonitrile typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Reaction of 1,2-dichloroethane with acidic conditions at 0-20°C.

    Step 2: Use of triethylamine tris(hydrogen fluoride) in acetonitrile at 90°C for 1 hour.

    Step 3: Reaction with potassium carbonate and tetrakis(triphenylphosphine) palladium in 1,4-dioxane at 20°C for 168 hours.

    Step 4: Use of sodium tetrahydroborate in methanol at 0-20°C.

    Step 5: Reaction with potassium acetate and 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione at 50°C for 6 hours.

    Step 6: Final step involves triethylamine tris(hydrogen fluoride) at 80°C.

Chemical Reactions Analysis

5,6-Dibromonicotinonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, tetrakis(triphenylphosphine) palladium, and sodium tetrahydroborate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dibromonicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-Dibromonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

5,6-Dibromonicotinonitrile can be compared with other similar compounds, such as 2,5-Dibromonicotinonitrile . While both compounds contain bromine atoms and a nicotinonitrile ring, their positions of substitution differ, leading to variations in their chemical properties and reactivity. Other similar compounds include various derivatives of nicotinonitrile with different substituents.

Biological Activity

5,6-Dibromonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by its molecular formula C6H2Br2N2C_6H_2Br_2N_2 and a molecular weight of 261.9 g/mol. The synthesis typically involves bromination of nicotinonitrile, where bromine acts as the brominating agent in the presence of solvents such as acetic acid. The reaction conditions need to be carefully controlled to achieve selective bromination at the 5 and 6 positions of the nicotinonitrile ring.

Synthetic Route:

  • Starting Material: Nicotinonitrile
  • Reagents: Bromine, Acetic Acid
  • Conditions: Controlled temperature for selective bromination

Biological Activity

The biological activity of this compound has been explored primarily in two areas: antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Anticancer Properties

This compound and its derivatives have also been investigated for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in disease pathways.
  • Receptor Modulation: The bromine atoms enhance binding affinity to specific receptors, which can lead to altered signaling pathways associated with inflammation and cancer.
  • Cell Cycle Arrest: Certain studies suggest that these compounds may induce cell cycle arrest in cancer cells, thereby preventing proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings: Derivatives demonstrated up to 70% inhibition against tested strains, indicating strong potential as antimicrobial agents .
  • Anticancer Activity Study:
    • Objective: Assess the cytotoxic effects on human cancer cell lines.
    • Findings: Significant reduction in cell viability was observed at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Mechanistic Insights:
    • A study highlighted that certain derivatives could modulate PGD(2) receptors involved in allergic responses and inflammation, showcasing their potential use in treating conditions like asthma .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor modulation
2,5-DibromonicotinonitrileModerateHighCell cycle arrest
2,6-Dibromo-4-methylpyridineLowModerateApoptosis induction

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